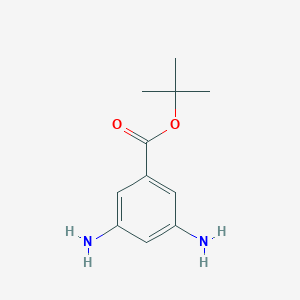

Tert-butyl 3,5-diaminobenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

170030-61-2 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl 3,5-diaminobenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,12-13H2,1-3H3 |

InChI Key |

JUMJJBPQSTUGAC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |

Synonyms |

Benzoic acid, 3,5-diamino-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Synthesis Methodologies of Tert Butyl 3,5 Diaminobenzoate

Precursor Compounds and Synthetic Routes

The synthesis of tert-butyl 3,5-diaminobenzoate is primarily approached through two main strategic routes, hinging on the choice of the initial precursor. These pathways involve either the direct esterification of 3,5-diaminobenzoic acid or a more common multi-step process beginning with its dinitro analogue, 3,5-dinitrobenzoic acid.

Utility of 3,5-Diaminobenzoic Acid as a Starting Material

3,5-Diaminobenzoic acid serves as a direct precursor for this compound. This compound is an analog of diatriazoate and is utilized as a pharmaceutical intermediate. chemicalbook.com The primary challenge in using this starting material lies in the reactivity of the amino groups, which can interfere with standard esterification conditions, potentially leading to side reactions or requiring protective group chemistry. Despite this, direct esterification is a viable, though less common, route.

Intermediate Nitrobenzoate Derivatives in Preparative Schemes

A more frequently employed and often higher-yielding synthetic strategy involves the use of 3,5-dinitrobenzoic acid. In this pathway, the nitro-substituted aromatic ring is less susceptible to side reactions during the esterification step. The process involves first synthesizing tert-butyl 3,5-dinitrobenzoate (B1224709) from 3,5-dinitrobenzoic acid. chemicalbook.comnih.gov This dinitro ester intermediate is then subjected to a reduction step to convert the two nitro groups into the desired amino groups, yielding the final product. This route circumvents the challenges associated with the reactive amino groups of 3,5-diaminobenzoic acid during esterification.

Esterification Strategies for tert-Butyl Ester Formation

The introduction of the bulky tert-butyl group onto the benzoate (B1203000) core requires specific esterification methods. The choice of strategy often depends on the precursor being used (the diamino or dinitro acid).

Acid-Catalyzed Approaches in Esterification Reactions

Acid-catalyzed esterification, a variant of the Fischer esterification, can be employed to produce tert-butyl esters. researchgate.net In this method, the carboxylic acid (such as 3,5-dinitrobenzoic acid) is reacted directly with tert-butanol (B103910) or tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (PTSA). hansshodhsudha.comnih.gov The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the oxygen atom of tert-butanol. researchgate.net While effective, this method requires forcing conditions to overcome the steric hindrance of the tert-butyl group. Microwave-assisted, acid-catalyzed reactions have also been shown to be effective for producing similar dinitrobenzoate derivatives. hansshodhsudha.comresearchgate.net

| Parameter | Acid-Catalyzed Esterification |

| Reactants | Carboxylic Acid, tert-Butanol |

| Catalyst | Concentrated H₂SO₄, p-Toluenesulfonic acid (PTSA) |

| Mechanism | Fischer Esterification |

| Key Feature | Protonation of carbonyl enhances reactivity |

| Challenge | Steric hindrance from the tert-butyl group |

Formation via Acid Chloride Intermediates

A robust method for forming hindered esters like tert-butyl 3,5-dinitrobenzoate involves the initial conversion of the carboxylic acid to a highly reactive acid chloride. hansshodhsudha.com 3,5-Dinitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form 3,5-dinitrobenzoyl chloride. hansshodhsudha.comresearchgate.net This intermediate is then reacted with tert-butanol. The high reactivity of the acid chloride allows the reaction to proceed under milder conditions than direct acid-catalyzed esterification, efficiently forming the tert-butyl ester.

| Parameter | Acid Chloride Intermediate Method |

| Step 1 Reagents | 3,5-Dinitrobenzoic Acid, Thionyl Chloride (SOCl₂) or PCl₅ |

| Intermediate | 3,5-Dinitrobenzoyl Chloride |

| Step 2 Reagents | Intermediate, tert-Butanol |

| Advantage | High reactivity allows for milder reaction conditions |

Reduction Protocols for Aromatic Nitro Groups

The final and crucial step in the synthesis route starting from 3,5-dinitrobenzoic acid is the reduction of the two aromatic nitro groups to primary amines. This transformation must be selective to avoid reduction of the ester group.

Catalytic hydrogenation is a common and effective method for this conversion. The intermediate, tert-butyl 3,5-dinitrobenzoate, is hydrogenated in a solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. google.com Various catalysts are effective, with Palladium on carbon (Pd/C) and Raney nickel being widely used. google.comresearchgate.net The reaction conditions, such as hydrogen pressure and temperature, are optimized to ensure complete reduction of the nitro groups while preserving the tert-butyl ester functionality. google.comresearchgate.net For instance, one procedure involves reduction at temperatures ranging from 20°C to 150°C and hydrogen pressures from 0.1 MPa to 5 MPa. google.com Alternative reduction systems, such as stannous chloride (SnCl₂) in the presence of a strong acid or hydrazine (B178648) hydrate, can also be used to achieve this transformation. researchgate.net Catalytic hydrogenation is often preferred due to its clean reaction profile and the ease of removing the catalyst by filtration. researchgate.net

| Reduction Method | Catalyst/Reagent | Typical Conditions | Advantages |

| Catalytic Hydrogenation | Pd/C, Raney Nickel, Ni-M-Al Catalyst | H₂ gas, 20-150°C, 0.1-5 MPa pressure | High yield, clean reaction, easy catalyst removal. google.comresearchgate.netgoogle.com |

| Metal/Acid Reduction | Stannous Chloride (SnCl₂)/HCl | Acidic conditions | Effective for nitro group reduction. researchgate.net |

| Hydrazine Reduction | Hydrazine Hydrate (N₂H₄·H₂O) | Often with a catalyst like Pd/C | Avoids high-pressure hydrogenation. researchgate.net |

Catalytic Hydrogenation Utilizing Palladium Catalysts

Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of nitro groups to amines. The process involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on a carbon support (Pd/C). This heterogeneous catalysis method is favored for its high yields, selectivity, and the ease of catalyst removal by simple filtration. mdpi.com

The synthesis of this compound via this method starts with the dinitro precursor, tert-butyl 3,5-dinitrobenzoate. The reaction is typically carried out in a pressure vessel where a solution of the starting material in a suitable solvent is exposed to hydrogen gas in the presence of the palladium catalyst.

Detailed Research Findings:

The reduction of the two nitro groups proceeds simultaneously under controlled conditions. The choice of solvent is crucial for reaction efficiency; polar protic solvents such as ethanol or methanol are commonly used as they readily dissolve the starting material and facilitate the interaction with the catalyst surface. The reaction is typically run at room temperature, although gentle heating may be applied to increase the reaction rate. Hydrogen pressure can vary from atmospheric pressure (using a balloon) to several atmospheres in an autoclave, depending on the scale and desired reaction time. The catalyst loading is usually between 5-10 mol% of palladium on carbon. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Starting Material | tert-Butyl 3,5-dinitrobenzoate | Precursor molecule with two nitro groups. |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Highly active and selective heterogeneous catalyst for nitro group reduction. |

| Hydrogen Source | Hydrogen Gas (H₂) | The primary reducing agent. |

| Solvent | Ethanol or Methanol | Provides good solubility for the reactant and facilitates the reaction. |

| Temperature | 25-40 °C | Mild conditions are sufficient, preventing side reactions. |

| Pressure | 1-5 atm | Higher pressure can accelerate the reaction rate. |

| Reaction Time | 4-12 hours | Monitored by techniques like TLC or LC-MS until starting material is consumed. |

| Typical Yield | >95% | This method is known for its high efficiency and clean conversion. |

Alternative Chemical Reduction Methods

While catalytic hydrogenation is highly effective, alternative chemical reduction methods are also available and can be advantageous in specific laboratory contexts, particularly when specialized hydrogenation equipment is not available. These methods typically involve the use of metals in acidic media or other chemical reducing agents.

One of the most common alternatives is the use of tin(II) chloride (SnCl₂) dihydrate in the presence of a strong acid, such as concentrated hydrochloric acid (HCl). wikipedia.orgsemanticscholar.org The reaction is typically performed in a solvent like ethanol. SnCl₂ is a mild and selective reducing agent for aromatic nitro compounds. wikipedia.orgresearchgate.net The mechanism involves the transfer of electrons from the Sn(II) species to the nitro groups, which are subsequently protonated by the acid.

Another classical method involves the use of metallic iron (Fe) powder in an acidic solution, such as acetic acid or aqueous ammonium (B1175870) chloride. This method is inexpensive and robust, though it often requires more rigorous purification to remove iron salts from the final product.

Detailed Research Findings:

The tin(II) chloride reduction is often preferred for its high yields and relatively clean reaction profile. semanticscholar.org The reaction mixture is typically heated to reflux to ensure complete conversion. The workup involves basification of the reaction mixture to precipitate tin hydroxides, followed by extraction of the product into an organic solvent. The iron-based reduction is a heterogeneous reaction where the iron metal is oxidized while the nitro groups are reduced. The reaction is generally exothermic and requires careful control of the addition rate of the acid.

| Method | Reducing Agent & Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Conc. HCl, Ethanol, Reflux | High yield, good selectivity. semanticscholar.org | Requires removal of tin salts during workup. | 85-95% |

| Iron/Acid Reduction | Fe powder, Acetic Acid or NH₄Cl(aq), Heat | Inexpensive, readily available reagents. | Tedious workup to remove iron byproducts, potentially lower purity. | 70-85% |

Advanced Purification and Isolation Techniques in Laboratory Synthesis

Regardless of the synthetic method used, the crude this compound often requires purification to remove residual reagents, byproducts, or catalysts. The primary techniques employed are recrystallization and column chromatography.

Recrystallization is a technique used to purify solid compounds. The selection of an appropriate solvent is the most critical step. An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point. For this compound, a common approach is to use a solvent pair, such as ethyl acetate and hexane (B92381). The crude product is dissolved in a minimum amount of hot ethyl acetate, and hexane is then added dropwise until the solution becomes slightly cloudy (the cloud point). Upon slow cooling, the purified compound crystallizes out, leaving impurities dissolved in the solvent mixture.

Flash Column Chromatography is a highly effective method for purifying compounds based on their differential adsorption to a stationary phase. For aromatic amines like this compound, silica (B1680970) gel is the most common stationary phase. A mixture of nonpolar and polar solvents is used as the mobile phase (eluent). A typical eluent system is a gradient of ethyl acetate in hexane. As the polarity of the eluent is gradually increased, the compound moves down the column and is separated from less polar and more polar impurities. A common issue with the chromatography of amines on acidic silica gel is "tailing" of the product peak, which leads to poor separation. This can be mitigated by adding a small amount (e.g., 0.5-1%) of a basic modifier, such as triethylamine (B128534) (Et₃N), to the eluent. This neutralizes the acidic sites on the silica, resulting in sharper, more symmetrical peaks and improved separation.

Application As a Chemical Building Block in Advanced Organic Synthesis and Materials Science

Role in Polymer Chemistry and Functional Material Development

The presence of both amine and a protected carboxylic acid functionality makes tert-butyl 3,5-diaminobenzoate a valuable component in the field of polymer chemistry. It enables the introduction of specific chemical handles that can be used to tune the final properties of the material.

Derivatives of 3,5-diaminobenzoic acid are employed as monomers in the synthesis of advanced polymers such as aromatic polyimides. In these reactions, the diamine component reacts with a dianhydride, like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), through a polycondensation reaction to form a polyamic acid precursor, which is then chemically or thermally cyclized to the final polyimide. mdpi.com

The use of the tert-butyl ester form, this compound, provides a synthetic advantage by protecting the carboxylic acid group. This prevents it from interfering with the primary polymerization reaction. The bulky tert-butyl group can be removed in a subsequent step, typically through acid-catalyzed hydrolysis, to reveal the free carboxylic acid. This unmasked functional group can then be used for further modifications, such as crosslinking, to enhance the polymer's properties. mdpi.com

The incorporation of monomers like 3,5-diaminobenzoic acid (often from its ester precursor) into a polymer backbone is a key strategy for designing materials with tailored characteristics. For example, in aromatic polyimides developed for gas separation membranes, the carboxylic acid groups introduced by this monomer serve as sites for covalent crosslinking. mdpi.com

By reacting these carboxylic groups with a diol, a crosslinked polymer network is formed. This structural modification has been shown to significantly alter the material's properties, including its thermal stability and resistance to plasticization by gases like CO2. The ability to control the degree of crosslinking by varying the monomer ratio allows for the fine-tuning of the membrane's permeability and selectivity for different gases. mdpi.com

| Polymer Composition (Diamine Ratio) | Crosslinked Status | Glass Transition Temp. (Tg) | CO2 Permeability (Barrer) | Plasticization Resistance |

|---|---|---|---|---|

| CF3TBAPB / DABA (80/20) | Non-crosslinked | 299 °C | ~100 | Moderate |

| CF3TBAPB / DABA (80/20) | Crosslinked | 285 °C | ~90 | Good |

| CF3TBAPB / DABA (60/40) | Non-crosslinked | 312 °C | ~110 | Moderate |

| CF3TBAPB / DABA (60/40) | Crosslinked | 295 °C | ~100 | Excellent |

Data synthesized from research on copolyimides derived from 3,5-diamino benzoic acid (DABA) and 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB). mdpi.com

Diaminobenzoate ester precursors are part of a class of molecules utilized in the creation of supramolecular organogelators. These compounds self-assemble in organic solvents to form three-dimensional networks that immobilize the solvent, resulting in a gel. The assembly process is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking. Novel organogelators have been developed that incorporate amino acid esters, such as those derived from asparagine, in combination with 1,3,5-triazine units. researchgate.net This research highlights the principle of using amino-functionalized esters as key components in gel-forming molecules, where the interplay between hydrogen-bonding groups and the molecular backbone dictates the gelation ability and the morphology of the resulting material. researchgate.net

Integration into Dendrimer Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of these molecules requires precise, stepwise reactions, and monomers like this compound are ideal candidates for their construction due to their defined points of connectivity.

This compound functions as an AB2-type monomer, where the two amine groups ('B') can react with a suitable branching unit, while the ester ('A') remains as a terminal group or a site for further functionalization. This structure allows it to act as a linker between generational layers in a dendrimer. In divergent synthesis, the most common method, the dendrimer is built outwards from a central core. orientjchem.org The diamine monomer links branching cores, extending the structure with each successive reaction cycle. The tert-butyl ester group can be carried through the synthesis to the periphery of the final dendrimer, where it can be deprotected to the carboxylic acid for conjugation of other molecules or modification of solubility.

A prominent class of dendrimers utilizes 1,3,5-triazine as the branching core. nih.govmdpi.com The synthesis of these dendrimers often relies on the stepwise nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The differential reactivity of the chlorine atoms at different temperatures allows for controlled, sequential reactions. mdpi.com

This compound is an exemplary diamine linker in this process. In a typical divergent synthesis step, a triazine core with reactive chloro-substituents is reacted with the diamine. One amine group from the diaminobenzoate displaces a chlorine atom on the triazine ring. This process is repeated to link multiple triazine units, thereby building the dendritic scaffold generation by generation. mdpi.commdpi.com This synthetic strategy produces highly branched, regular structures with functional ester groups at the periphery. nih.govnih.gov

| Step | Reactants | Process | Outcome |

|---|---|---|---|

| 1 (Core Reaction) | Cyanuric Chloride + Nucleophile (e.g., Diamine Core) | Initial substitution to create a central scaffold. | Generation 0 (G0) dendrimer core. |

| 2 (Generation 1 Build) | G0 Core + this compound | Linking the first layer of monomers to the core. | Intermediate with reactive amine groups. |

| 3 (Generation 1 Cap) | Intermediate from Step 2 + Cyanuric Chloride | Addition of new branching triazine units. | Generation 1 (G1) dendrimer with reactive chloro groups. |

| 4 (Iteration) | Repeat steps 2 and 3 | Sequential addition of diamine linkers and triazine branches. | Higher generation dendrimers (G2, G3, etc.). |

Triazine-Based Dendrimers as Core and Peripheral Scaffolds

Design and Synthesis of Triazine-Based Macrocyclic Intermediates

This compound is utilized in the synthesis of complex macrocycles, particularly those incorporating a 1,3,5-triazine core. The general synthetic strategy involves the sequential reaction of the amino groups with a triazine derivative, such as cyanuric chloride. In this process, the two amino groups of the diaminobenzoate can be made to react with two reactive sites on a triazine ring, which acts as a rigid connecting hub. By carefully controlling the reaction conditions, these units can be linked together to form large, ring-like structures known as macrocycles. mdpi.com

The synthesis often proceeds through a nucleophilic substitution mechanism where the amine nitrogen atoms attack the electron-deficient carbon atoms of the triazine ring, displacing chloride ions. mdpi.com The presence of the bulky tert-butyl ester group on the diaminobenzoate building block can influence the conformation and packing of the resulting macrocycle, contributing to the formation of porous solids. These triazine-based macrocycles are precursors to more complex materials and are investigated for their ability to bind and interact with other molecules.

Influence of Dendrimer Generation and Core Length on Structural and Interstitial Properties

Dendrimers are highly branched, tree-like macromolecules that radiate from a central core. This compound can function as a core molecule from which dendritic branches are grown. The "generation" of a dendrimer refers to the number of repeating branch points from the core. As the generation number increases, the dendrimer grows in size, and its surface becomes more crowded with functional groups. nih.gov

Studies on dendrimers with different core structures have shown that both the generation number and the nature of the core significantly impact the final properties of the macromolecule.

Effect of Core Length/Structure: The core unit's rigidity and length dictate the initial arrangement of the dendritic branches. Using a molecule like this compound provides a specific geometric starting point. A more rigid and extended core can lead to more elongated or shape-persistent dendrimers, while a flexible core allows the dendritic branches to fold back on themselves. This, in turn, affects the size and accessibility of the internal cavities within the dendrimer.

The table below summarizes the general influence of dendrimer generation on key properties.

| Property | Lower Generation (G1, G2) | Higher Generation (G3, G4+) |

| Molecular Weight | Low | High |

| Size | Small | Large |

| Shape | Open, Asymmetric | Globular, Spherical |

| Interior Space | Accessible | Less Accessible, More Encapsulated |

| Surface Groups | Few | Many |

| ¹H NMR Signal Width | Sharp | Broad (especially for core protons) mdpi.com |

Engineering Void Space and Porous Characteristics in Dendritic Constructs

The creation of internal void space is a primary goal in designing dendrimers for hosting guest molecules. The chemical structure of the building blocks is critical for engineering these cavities. The use of this compound contributes to this in two main ways:

Steric Hindrance: The bulky tert-butyl group is non-polar and occupies a significant volume. When incorporated into the core or branches of a dendrimer, these groups prevent the polymer chains from packing tightly together. This inefficient packing leads to the formation of persistent, nanometer-sized cavities or "voids" within the dendritic structure.

These engineered void spaces make the dendrimers function like unimolecular micelles, capable of encapsulating small molecules, such as dyes or drugs, within their interior. illinois.edu The properties of the interior can be further tuned by chemical modification of the building blocks to be either hydrophobic or hydrophilic.

Supramolecular Assembly Driven by Intermolecular Hydrogen Bonding in Dendrimers

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions, such as hydrogen bonds. nih.govillinois.edu Dendrimers built from this compound possess functional groups capable of forming strong hydrogen bonds. The amino groups (N-H) can act as hydrogen bond donors, while the ester carbonyl group (C=O) can act as an acceptor.

These interactions can direct the self-assembly of individual dendrimer molecules into larger, organized systems. nih.govresearchgate.net For example, dendrimers with complementary hydrogen bonding sites on their surfaces can recognize each other and form well-defined aggregates or even physically cross-linked gels. nih.govresearchgate.net This process is highly dependent on the precise placement and number of hydrogen bonding groups, which can be controlled by the dendrimer's generation and the chemistry of its surface groups. Such self-assembled structures are of interest for creating responsive materials that can assemble or disassemble in response to environmental triggers like temperature or pH. nih.gov

Gas Adsorption Capabilities of Dendrimer-Derived Materials (e.g., CO2, N2, Volatile Organic Compounds)

The porous nature of materials derived from this compound makes them candidates for gas storage and separation applications. When dendrimers or macrocycles are processed into solid materials, the intrinsic void spaces within and between the molecules can form a network of pores capable of adsorbing gas molecules.

The performance of these materials in gas adsorption is determined by several factors:

Pore Size and Volume: The size of the pores must be appropriate for the target gas molecules to enter and be trapped.

Surface Area: A higher surface area generally leads to a greater capacity for gas adsorption.

Chemical Affinity: The chemical nature of the pore surfaces can create specific interactions with certain gases. For example, the presence of amine groups can enhance the selective adsorption of acidic gases like carbon dioxide (CO₂) through Lewis acid-base interactions.

While specific data for materials derived solely from this compound is highly specialized, related porous organic materials demonstrate the principles. For instance, hydrogen-bonded organic frameworks (HOFs), which share structural principles, show significant uptake of gases like CO₂, acetylene (C₂H₂), and methane (CH₄). The table below shows representative gas uptake capacities for a functionalized porous organic material to illustrate the concept.

| Gas | Uptake Capacity (cm³/g at STP) | Conditions |

| CO₂ | ~100 - 150 | 273 K, 1 bar |

| CH₄ | ~50 - 80 | 273 K, 1 bar |

| N₂ | ~10 - 20 | 273 K, 1 bar |

Note: Data is illustrative for porous organic materials and not specific to a single compound.

The selectivity for CO₂ over N₂ is a particularly important parameter for applications such as flue gas separation.

Development of Supramolecular Assemblies and Organic Frameworks

Beyond single macromolecules like dendrimers, this compound is a key component in constructing extended, crystalline materials known as organic frameworks. These materials are built by linking molecular units together using non-covalent bonds.

Hydrogen-Bonded Organic Frameworks (HOFs) Utilizing this compound Derivatives

Hydrogen-bonded organic frameworks (HOFs) are a class of crystalline porous materials formed by the self-assembly of organic building blocks through intermolecular hydrogen bonds. nih.govresearchgate.net These frameworks are attractive alternatives to metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) because they can often be synthesized under mild conditions and can be processed from solution. ulisboa.pt

Derivatives of this compound are excellent candidates for HOF construction. The two amino groups provide strong hydrogen bond donor sites (N-H). To create a stable, extended network, these groups are often paired with hydrogen bond acceptors on adjacent molecules. For example, the tert-butyl ester group could be hydrolyzed to a carboxylic acid (-COOH), which is a very effective hydrogen bonding unit, capable of forming strong and directional interactions.

The design principles for creating stable HOFs from such building blocks include: nih.gov

Rigid Building Blocks: Using rigid molecules helps to ensure that the framework does not collapse when solvent molecules are removed, leading to permanent porosity.

Strong Hydrogen Bonding Motifs: The choice of functional groups that form robust hydrogen bonds, such as carboxylic acid dimers or amine-to-nitrogen bonds (e.g., in diaminotriazine motifs), is crucial for the stability of the framework. mdpi.comdoaj.org

Interpenetration and π-π Stacking: The stability of HOFs can be further enhanced by having multiple independent frameworks interpenetrate each other or through stabilizing π-π stacking interactions between the aromatic rings of the building blocks. researchgate.net

HOFs constructed using diaminobenzoate derivatives can exhibit permanent porosity and are studied for applications in gas separation, selective adsorption, and catalysis. researchgate.net The precise control over the molecular geometry of the building block allows for the rational design of frameworks with desired pore sizes and chemical functionalities.

Applications in Coordination Chemistry and Polymeric Structures

The presence of the carboxylate group and the amino groups allows this compound to act as a ligand in coordination chemistry, forming complexes and coordination polymers with various metal ions. The coordination can occur through the carboxylate oxygen atoms and/or the amino nitrogen atoms, leading to a diverse range of structural possibilities. While the coordination chemistry of related dicarboxylate ligands has been explored, leading to the formation of 2D and 3D coordination polymers, specific examples involving this compound are not well-documented in the scientific literature.

Advanced Ligand and Catalyst Research

The functional groups present in this compound make it a potential precursor for the synthesis of more complex ligands for use in catalysis.

Precursor in the Synthesis of Ligands for Catalytic Processes

The amino groups of this compound can be chemically modified to introduce other functionalities, thereby creating novel ligands with tailored electronic and steric properties. These ligands can then be complexed with metal centers to form catalysts for a variety of organic transformations. For instance, the amino groups could be converted into Schiff bases or amides, which are common coordinating groups in catalysis. While the synthesis of ligands from various aromatic diamines is a common strategy in catalyst development, specific research detailing the use of this compound as a precursor for catalytic ligands is limited.

Functionalization Strategies for Novel Catalyst Development

While direct applications of this compound as a catalyst are not extensively documented, its structure is highly amenable to functionalization strategies for creating novel organocatalysts. The two primary amine groups on the aromatic ring serve as key reaction sites for derivatization. Methodologies applied to similar aromatic diamines, such as 1,2-benzenediamine, demonstrate the potential pathways for converting this compound into bifunctional catalysts. mdpi.comresearchgate.net These catalysts often rely on a chiral scaffold combined with a hydrogen-bond donor moiety to achieve enantioselectivity in chemical reactions. mdpi.com

Key functionalization strategies that can be applied to the amino groups of this compound include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. researchgate.net

Reductive Alkylation: A two-step process involving reaction with an aldehyde or ketone to form an imine, followed by reduction to yield a secondary amine.

Arylation: Coupling with aryl halides, often through transition-metal-catalyzed cross-coupling reactions, to form diarylamines. researchgate.net

These derivatizations allow for the fine-tuning of the electronic and steric properties of the resulting molecule, enabling its use as a ligand for metal catalysts or as a purely organic catalyst capable of activating substrates through hydrogen bonding.

| Strategy | Reagent Class | Resulting Functional Group | Potential Catalytic Role |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amide | Hydrogen-bond donor, Chiral ligand component |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Strong hydrogen-bond donor, Ligand modification |

| Reductive Alkylation | Aldehydes, Ketones | Secondary or Tertiary Amine | Basic site, Ligand for metal coordination |

| Arylation | Aryl halides | Di- or Tri-arylamine | Electronic property tuning, Ligand development |

Application in Chemical Biology and Pharmaceutical Precursor Chemistry

The distinct structural features of this compound make it a valuable precursor in the fields of chemical biology and pharmaceutical science. Its utility ranges from serving as a core scaffold for new therapeutic agents to its role in creating sophisticated chemical probes for studying biological systems.

Scaffold Chemistry for Rational Molecular Design in Pharmaceutical Research

In rational molecular design, a scaffold is a core molecular structure upon which various functional groups can be systematically attached to create a library of compounds with diverse biological activities. mdpi.com this compound is an excellent candidate for such a scaffold due to several key attributes. The benzene (B151609) ring provides a rigid, well-defined framework that limits conformational flexibility. This rigidity ensures that appended functional groups are held in specific spatial orientations, which is crucial for precise interaction with biological targets like protein binding pockets. mdpi.com

The two amine groups at the 3- and 5-positions offer two distinct points for chemical modification, allowing for the rational and stepwise introduction of different molecular entities. mdpi.com Furthermore, the tert-butyl ester group provides a bulky, lipophilic moiety that can be used to modulate the molecule's physicochemical properties. This combination of a rigid core, multiple points for derivatization, and an inherent functional group for property modification makes it a powerful tool for designing focused compound libraries in drug discovery. nih.govnih.gov

Synthesis of Molecular COUPLrs for Targeting Protein Complexes

A novel and significant application of scaffolds like this compound is in the synthesis of "molecular COUPLrs" (COvalent Protein Ligators). biorxiv.org These are innovative molecules designed to overcome the challenge of targeting protein-protein interactions (PPIs), which have historically been difficult to address with small molecules. dntb.gov.uaresearchgate.net Molecular COUPLrs are engineered to covalently bind to and connect two proteins within a complex, effectively acting as a "molecular glue". biorxiv.org

The synthesis of these molecules relies on a central scaffold, such as an aromatic diamine, which is elaborated with binding elements and flanked by reactive groups. The diamino functionality of this compound provides the necessary handles to attach these crucial components, making it an ideal starting point for COUPLr construction.

The design of molecular COUPLrs is based on a modular architecture that combines principles from molecular glues, chemical crosslinkers, and covalent inhibitors. biorxiv.org This rational design involves three primary components:

Central Scaffold: A core structure, often a rigid ring system, that provides the structural framework. This scaffold dictates the geometry and spacing of the reactive groups.

Binding Elements: These are chemical moieties attached to the scaffold that provide non-covalent interactions with the target proteins, guiding the COUPLr to the desired protein complex.

Dual Reactive Warheads: The molecule is flanked by two electrophilic groups, or "warheads," designed to form permanent, covalent bonds with nucleophilic amino acid residues on the target proteins. biorxiv.org Cysteine is a common target due to the high nucleophilicity of its thiol group. nih.gov Typical warheads include chloroacetamides and acrylamides. biorxiv.org

The core concept is that the COUPLr first docks at the protein-protein interface through non-covalent interactions, and then the dual warheads react with nearby cysteine residues on the respective proteins, covalently linking them together. biorxiv.org This strategy can stabilize protein complexes, including those involved in oncogenic signaling pathways. dntb.gov.uaresearchgate.net

| Component | Function | Chemical Example |

|---|---|---|

| Central Scaffold | Provides structural rigidity and orients functional groups. | Aromatic rings (e.g., derivatized diaminobenzoates) |

| Binding Elements | Mediate non-covalent recognition and binding to target proteins. | Varied chemical structures tailored to the protein surface |

| Reactive Warheads | Form covalent bonds with nucleophilic residues (e.g., Cysteine). | Acrylamides, Chloroacetamides |

Confirming the successful action of a molecular COUPLr requires a suite of advanced analytical techniques to identify its protein targets and characterize the covalent interactions. A primary tool in this area is chemical proteomics. biorxiv.org

Chemical Proteomics Platforms: Integrated platforms, such as the one named CONNECT, have been developed specifically for the target deconvolution of COUPLrs. biorxiv.org These platforms often use mass spectrometry to identify proteins that have been covalently modified by the COUPLr in complex cellular lysates.

Affinity Purification-Mass Spectrometry (AP-MS): This technique can be used to isolate the COUPLr-protein complex from a cell lysate. The COUPLr or one of the target proteins can be tagged (e.g., with biotin), allowing it to be "pulled down" along with its binding partners, which are then identified by mass spectrometry. thermofisher.comnih.gov

Co-immunoprecipitation (Co-IP): Considered a gold standard for verifying PPIs, Co-IP uses an antibody to capture a specific "bait" protein, thereby also precipitating any "prey" proteins bound to it. thermofisher.comwikipedia.org This can be used to confirm that the COUPLr is indeed stabilizing a known protein complex.

X-ray Crystallography and NMR Spectroscopy: These structural biology techniques can provide high-resolution information on how the COUPLr binds to the protein complex, confirming the precise location of the covalent bonds and the conformational changes induced by the molecule. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a quantitative method used to measure the thermodynamic properties of binding interactions, providing data on binding affinity, enthalpy, and entropy. wikipedia.org

| Methodology | Purpose | Information Gained |

|---|---|---|

| Chemical Proteomics | Unbiased, proteome-wide identification of COUPLr targets. | List of covalently modified proteins. |

| Co-immunoprecipitation (Co-IP) | Validation of specific protein-protein interactions. | Confirmation of complex formation/stabilization. |

| Affinity Purification-MS | Identification of binding partners in a complex. | Identity of proteins in the COUPLr-mediated complex. |

| X-ray Crystallography / NMR | High-resolution structural analysis of the interaction. | Atomic details of the binding site and covalent linkage. |

| Isothermal Titration Calorimetry (ITC) | Measurement of binding thermodynamics. | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |

Design of Pharmaceutical Intermediates with Modified Pharmacokinetic Profiles

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is critical to its efficacy and safety. The chemical structure of a drug candidate can be modified to optimize these properties. The inclusion of a tert-butyl group, as found in this compound, is a common strategy in medicinal chemistry to favorably alter a molecule's pharmacokinetic profile. hyphadiscovery.com

The tert-butyl group is a large, non-polar moiety that can significantly impact a molecule in several ways:

Increased Lipophilicity: The hydrophobicity of the tert-butyl group can enhance a drug's ability to cross cell membranes, potentially improving its oral absorption and tissue distribution. hyphadiscovery.com

Steric Shielding: Its bulky nature can act as a "steric shield," physically blocking access to nearby functional groups that might otherwise be susceptible to rapid metabolic breakdown by enzymes. This can increase the metabolic stability and prolong the half-life of a drug. hyphadiscovery.com

Modulation of Metabolism: While it can protect adjacent sites, the tert-butyl group itself can be a site of metabolism, typically through hydroxylation by cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2C9. hyphadiscovery.com This oxidation can lead to the formation of active or inactive metabolites. Medicinal chemists can strategically place the tert-butyl group to direct metabolism towards or away from certain parts of the molecule, thereby controlling the drug's metabolic fate and duration of action. hyphadiscovery.com

By incorporating this compound as an intermediate in the synthesis of a larger drug molecule, chemists can leverage the predictable influence of the tert-butyl group to design compounds with improved stability, better membrane permeability, and more controlled metabolic pathways.

Role as a Precursor in Biochemical Research Models (e.g., for studying molecular interactions of derivatives)

This compound serves as a valuable precursor in the synthesis of specialized molecular probes for biochemical research, primarily due to the strategic placement of its functional groups. The two amino groups on the aromatic ring provide reactive sites for the attachment of various functionalities, while the tert-butyl ester group can serve as a stable, bulky reporter group. This combination allows for the creation of tailored molecules designed to investigate specific molecular interactions.

The utility of the tert-butyl group, in particular, is well-established in the field of Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein-ligand interactions. nih.gov The nine equivalent protons of the tert-butyl group generate a strong and sharp signal in the ¹H NMR spectrum, which can often be distinguished from the numerous overlapping signals of a large biomolecule like a protein. nih.gov This distinct signal allows researchers to monitor the binding of a ligand containing this group to its target protein and to probe the local environment of the binding site.

Derivatives of this compound can be synthesized to function as molecular probes in several ways:

Attachment of Pharmacophores: The amino groups can be acylated or alkylated to introduce specific pharmacophores that are known to bind to a target protein. The resulting molecule then acts as a probe to study the binding of that pharmacophore, with the tert-butyl group providing a convenient spectroscopic handle.

Introduction of Reporter Groups: One of the amino groups can be modified to attach other reporter groups, such as fluorescent tags or spin labels, while the other can be used for conjugation to a targeting moiety.

Linker for Bifunctional Molecules: The diamino structure allows it to be used as a central scaffold for creating bifunctional molecules. For example, one amino group could be attached to a known ligand for a specific protein, and the other could be linked to a molecule that recruits other cellular machinery, enabling the study of induced protein-protein interactions.

A key technique where derivatives of this compound could be applied is in the study of intermolecular Nuclear Overhauser Effects (NOEs). NOEs are observed between protons that are close in space, and detecting NOEs between the tert-butyl group of a ligand and the protons of a protein provides direct evidence of binding and can be used to map the binding site on the protein. nih.gov Research has shown that even when a tert-butyl group is not highly solvent-exposed upon binding, it can still produce observable NOEs with the target protein. nih.gov

The synthesis of such probes would typically involve standard organic chemistry reactions to modify the amino groups of this compound. The choice of reaction would depend on the desired functionality to be introduced.

Table of Potential Derivatives and Their Applications in Biochemical Research:

| Derivative Class | Synthetic Modification of Amino Groups | Potential Application | Molecular Interaction Studied |

| Pharmacophore-Tagged Probes | Acylation with a carboxylic acid containing a known pharmacophore. | NMR-based binding assays. | Ligand-protein binding affinity and kinetics. |

| Fluorescent Probes | Reaction with a fluorescent dye containing a reactive group (e.g., isothiocyanate or N-hydroxysuccinimide ester). | Fluorescence polarization or FRET assays. | Conformational changes upon ligand binding. |

| Bifunctional Molecules (e.g., PROTACs) | Sequential attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase via linkers. | Studies of targeted protein degradation. | Ternary complex formation between the target protein, the PROTAC, and the E3 ligase. |

| Spin-Labeled Probes | Attachment of a nitroxide spin label (e.g., via an amide bond). | Electron Paramagnetic Resonance (EPR) spectroscopy. | Local dynamics and solvent accessibility of the binding site. |

While the underlying principles strongly support the use of this compound as a precursor for these biochemical research models, specific, detailed studies commencing from this exact compound are not extensively documented in publicly available research. However, the established utility of the tert-butyl group in NMR and the synthetic accessibility of the diamino-benzoate scaffold make it a highly promising starting material for the development of novel molecular probes.

Computational and Theoretical Studies on Tert Butyl 3,5 Diaminobenzoate and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has been applied to study various benzene (B151609) derivatives. For molecules like tert-butyl 3,5-diaminobenzoate, DFT can elucidate the nature of noncovalent interactions that govern their assembly into larger structures.

Elucidation of Noncovalent Interactions in Supramolecular Assemblies

Supramolecular assemblies are complex structures formed by the association of molecules through noncovalent interactions, such as hydrogen bonding and van der Waals forces. DFT calculations are instrumental in quantifying the strength and nature of these interactions. In the context of this compound, the two amino groups and the ester functionality are key sites for forming hydrogen bonds, which can direct the self-assembly process. Theoretical studies on similar functionalized aromatic compounds have demonstrated that DFT can accurately predict the geometries and binding energies of such assemblies. These calculations can reveal how the bulky tert-butyl group might influence the packing and stability of the resulting supramolecular structures.

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis in Structural Characterization

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the bonds between them. This analysis can characterize the nature of chemical bonds, including weak noncovalent interactions. For this compound, QTAIM can be used to analyze the topological properties of the electron density at bond critical points (BCPs) between interacting atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points can distinguish between covalent bonds, hydrogen bonds, and weaker van der Waals interactions. This level of detail is crucial for a precise understanding of the forces holding supramolecular structures together.

Interactive Data Table: Hypothetical QTAIM Parameters for Intermolecular Interactions

Below is a hypothetical data table illustrating the kind of results that could be obtained from a QTAIM analysis on a dimer of this compound.

| Interaction Type | Bond Path | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Hydrogen Bond | N-H···O | 0.025 | 0.085 |

| van der Waals | C-H···π | 0.008 | 0.020 |

| Steric Repulsion | H···H | 0.005 | -0.015 |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Noncovalent Interaction (NCI) Plot Approaches for Interaction Visualization

Noncovalent Interaction (NCI) plots are a powerful visualization tool derived from DFT calculations that reveal the regions of space involved in noncovalent interactions. nih.govjussieu.fr These plots are based on the electron density and its reduced density gradient. Different types of interactions are typically represented by different colors on an isosurface, allowing for an intuitive understanding of the bonding landscape. For this compound, NCI plots could visually map the hydrogen bonding between the amino and ester groups, as well as weaker van der Waals interactions involving the aromatic ring and the tert-butyl group. nih.govjussieu.fr This visualization is invaluable for understanding the spatial arrangement of molecules in a crystal or other assembly. nih.govjussieu.fr

Molecular Dynamics Simulations for Material Behavior Prediction

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the macroscopic properties of materials based on their microscopic behavior. For materials incorporating this compound, such as polymers or metal-organic frameworks, MD simulations can provide insights into their structural stability, mechanical properties, and transport phenomena. For instance, simulations could predict how a polymer chain containing this monomer would fold or how guest molecules might diffuse through a porous material constructed from it.

Predictive Modeling and Rational Design of Material Properties (e.g., adsorption, structural stability)

Predictive modeling combines theoretical principles with computational algorithms to forecast the properties of new materials. This approach is central to the rational design of materials with specific functionalities. For this compound, predictive models could be developed to screen for its potential use in applications like gas adsorption or separation. By calculating properties such as the binding energy of different gas molecules to the compound, it is possible to predict its adsorption selectivity. aps.org DFT calculations on similar functionalized benzene derivatives have been used to study their adsorption on various surfaces, providing a framework for how such predictions could be made for this compound. aps.org This predictive capability accelerates the discovery and development of new high-performance materials.

Interactive Data Table: Hypothetical Adsorption Energies of Gases

The following table presents hypothetical adsorption energies for different gas molecules on a surface functionalized with this compound, as might be predicted by computational modeling.

| Gas Molecule | Adsorption Energy (kJ/mol) | Predicted Selectivity |

| Carbon Dioxide (CO₂) | -25.0 | High |

| Methane (CH₄) | -15.0 | Moderate |

| Nitrogen (N₂) | -12.0 | Low |

Note: This data is for illustrative purposes and does not represent experimentally verified or published results.

Analytical Characterization Techniques for Tert Butyl 3,5 Diaminobenzoate and Derived Structures

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques provide detailed information about the connectivity of atoms, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹²⁹Xe)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of tert-butyl 3,5-diaminobenzoate in solution.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the tert-butyl group and the aromatic protons.

tert-Butyl Protons: A characteristic sharp singlet is observed for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region (around 1.5 ppm).

Amine Protons: The four protons of the two amino groups would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.

Aromatic Protons: The aromatic region will display two distinct signals. Due to the molecule's symmetry, the two protons ortho to the ester group (at C2 and C6) are chemically equivalent and would likely appear as a doublet or a multiplet. The single proton para to the ester group (at C4) would appear as a triplet or a multiplet at a different chemical shift.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon attached to the oxygen atom and another, more intense signal for the three equivalent methyl carbons.

Ester Carbonyl: The carbonyl carbon of the ester group will appear as a characteristic signal in the downfield region (typically 165-175 ppm).

Aromatic Carbons: Four distinct signals are anticipated for the aromatic carbons due to the molecule's symmetry: one for the carbon bearing the ester group, two for the carbons bearing the amino groups, and one for the carbon at the 4-position.

¹²⁹Xe NMR: Xenon-129 NMR is a specialized technique not typically used for routine characterization of small molecules like this compound itself. However, it is a powerful method for probing the void spaces and pore structures of materials. When monomers like this compound are used to synthesize porous organic polymers (POPs) or metal-organic frameworks (MOFs), ¹²⁹Xe NMR can be employed. The chemical shift of the xenon gas adsorbed within the pores is highly sensitive to the size, shape, and chemical nature of the pores, providing valuable insights into the morphology of these derived structures.

Table 1: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -C(CH₃)₃ | ~1.5 | Singlet |

| ¹H | Ar-H (2,6 positions) | ~6.5-7.0 | Doublet / Multiplet |

| ¹H | Ar-H (4 position) | ~6.0-6.5 | Triplet / Multiplet |

| ¹H | -NH₂ | Variable (broad) | Singlet |

| ¹³C | -C(CH₃)₃ | ~28 | Quartet |

| ¹³C | -C (CH₃)₃ | ~80 | Singlet |

| ¹³C | Ar-C (Aromatic) | ~105-150 | Multiple Signals |

| ¹³C | -C=O | ~166 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₆N₂O₂), the calculated molecular weight is approximately 208.26 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm the exact mass and, consequently, the molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural clues. Compounds containing a tert-butoxycarbonyl (t-Boc) or tert-butyl ester group exhibit characteristic fragmentation pathways. doaj.org Common fragmentation patterns include:

Loss of isobutylene (B52900): A primary fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated 3,5-diaminobenzoic acid ion.

Loss of a tert-butyl radical: Cleavage of the O-C bond can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da).

Formation of the tert-butyl cation: The highly stable tert-butyl carbocation ((CH₃)₃C⁺, m/z = 58) often appears as a prominent, or even the base, peak in the spectrum. pearson.com

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | m/z (approx.) | Description |

| [M]⁺• | [C₁₁H₁₆N₂O₂]⁺• | 208 | Molecular Ion |

| [M - C₄H₈]⁺• | [C₇H₈N₂O₂]⁺• | 152 | Loss of isobutylene |

| [M - •C₄H₉]⁺ | [C₇H₇N₂O₂]⁺ | 151 | Loss of tert-butyl radical |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57 | tert-butyl cation |

Fourier-Transform Infrared (FTIR) Spectroscopy in Material Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands confirming its structure.

N-H Stretching: The two primary amine (-NH₂) groups will give rise to two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aliphatic C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1700-1725 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will produce a strong band between 1150 and 1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Solid-State Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound is the diaminobenzoyl system. The tert-butyl group, being an auxochrome, has a minimal effect on the position of the main absorption bands. Studies on the parent molecule, 3,5-diaminobenzoic acid (DABA), show characteristic absorption bands in the UV region corresponding to π→π* transitions within the aromatic ring, which is influenced by the electron-donating amino groups and the electron-withdrawing carboxyl group. researchgate.netiaea.org The spectrum of the tert-butyl ester is expected to be very similar, with strong absorption maxima in the UV range. In solid-state studies, this technique can be used to characterize thin films or polymer composites containing the compound.

Photoluminescence Spectroscopy for Emissive Properties

Photoluminescence spectroscopy is used to study the fluorescent or phosphorescent properties of a compound. Molecules like 3,5-diaminobenzoic acid are known to be fluorescent. researchgate.netiaea.org Upon excitation at a wavelength corresponding to its absorption band, this compound is expected to exhibit fluorescence. Studies on DABA have shown that the emission is sensitive to the solvent environment, often displaying a bathochromic (red) shift in more polar solvents. researchgate.net This solvatochromism is indicative of an excited state with significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating amino groups to the electron-withdrawing ester group. This technique is crucial for evaluating the potential of derived materials in applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors.

Crystallographic and Morphological Analysis

While spectroscopic methods probe the molecular structure, crystallographic and morphological analyses provide information on the arrangement of molecules in the solid state and the larger-scale structure of materials.

Crystallographic Analysis: Single-crystal X-ray diffraction (XRD) could be used to determine the precise three-dimensional arrangement of atoms in a crystal of this compound. This would reveal bond lengths, bond angles, and intermolecular interactions. In the absence of a solved crystal structure for this specific molecule, predictions can be made based on similar structures. One would expect significant intermolecular hydrogen bonding between the amine groups of one molecule and the ester carbonyl oxygen or amine nitrogen of neighboring molecules. Additionally, π-π stacking interactions between the aromatic rings could play a role in the crystal packing. nsf.gov

Porosity and Surface Area Characterization

The defining feature of many materials synthesized from this compound is their permanent porosity, which is directly related to their performance in applications such as molecular separation and storage.

The Brunauer–Emmett–Teller (BET) method is the standard technique for determining the specific surface area of porous materials. nih.govresearchgate.net The analysis is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the material's surface. By measuring the amount of gas adsorbed at various relative pressures, the monolayer capacity can be calculated, which is then used to determine the total surface area.

A high BET surface area is often a key indicator of a material's potential for high-capacity adsorption. For example, a novel ultra-microporous three-dimensional covalent organic framework functionalized with tert-butyl groups, CPOF-12, demonstrates a significant BET surface area of 1,140 m² g⁻¹. researchgate.netnih.gov This large surface area, created by the specific arrangement of the organic linkers, is crucial for its adsorptive properties.

Table 1: BET Surface Area of a Covalent Organic Framework

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

|---|---|---|---|

| CPOF-12 | 1,140 | 0.66 | 0.59 |

Gas adsorption and desorption isotherms provide comprehensive information about a material's porosity, including pore size distribution, pore volume, and its specific affinity for different gases. rsc.orgresearchgate.net These measurements are critical for evaluating the performance of materials in gas separation and storage applications. The shape of the isotherm can reveal the nature of the pores (e.g., microporous or mesoporous), while the total amount of gas adsorbed at saturation corresponds to the material's maximum storage capacity.

The performance of the tert-butyl functionalized COF, CPOF-12, was evaluated for the separation of sulfur hexafluoride (SF₆) from nitrogen (N₂). Gas adsorption measurements showed a high SF₆ uptake capacity. researchgate.netnih.gov The selectivity, a measure of how much better one gas is adsorbed over another, was calculated using the Ideal Adsorbed Solution Theory (IAST) and found to be exceptionally high, highlighting the material's effectiveness for this specific separation. researchgate.netnih.gov

Table 2: Gas Adsorption and Selectivity Data for CPOF-12 at 298 K

| Gas | Uptake at 1 bar (mmol/g) | IAST Selectivity (SF₆/N₂) |

|---|---|---|

| SF₆ | 2.20 | 149.4 |

| N₂ | - |

Thermal Analysis for Material Stability Assessment

The thermal stability of a material is a critical parameter, especially for applications that involve elevated temperatures, such as temperature swing adsorption (TSA) processes or catalysis. rsc.orgresearchgate.net Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to determine the temperature at which a material begins to decompose. nih.govmdpi.com

TGA measures the change in mass of a sample as a function of temperature. For porous materials derived from this compound, an initial weight loss is typically observed at lower temperatures (e.g., below 200 °C), corresponding to the removal of guest solvent molecules trapped within the pores. The temperature at which the framework itself begins to decompose indicates the upper limit of its thermal stability. Covalent organic frameworks, for instance, are known for their high thermal stability, often with decomposition temperatures reaching up to 500-600 °C. nih.gov DSC complements TGA by measuring the heat flow associated with thermal transitions, providing further insight into decomposition processes and phase changes. mdpi.com

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Pathways

Future research will likely focus on developing more efficient and sustainable synthetic routes to tert-butyl 3,5-diaminobenzoate and its derivatives. While established methods exist, the exploration of novel catalytic systems could offer significant advantages in terms of yield, purity, and environmental impact.

Key areas of investigation will include:

Advanced Catalytic Systems: The development of novel catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could lead to higher efficiency and selectivity in the amination and esterification reactions involved in the synthesis.

Flow Chemistry: Continuous flow processes can offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety. The application of flow chemistry to the synthesis of this compound could enable scalable and cost-effective production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may explore the potential of engineered enzymes to catalyze the key steps in the synthesis of this compound, offering a green and highly selective alternative to traditional chemical methods.

Advanced Material Development Based on this compound Scaffolds

The distinct molecular architecture of this compound makes it an ideal candidate for the construction of high-performance polymers and porous materials. The bulky tert-butyl group can introduce significant free volume in polymeric structures, while the diamino functionality allows for its incorporation into various polymer backbones and framework structures.

Tailoring Porosity and Selectivity in Advanced Framework Materials

Porous organic frameworks (POFs), including covalent organic frameworks (COFs), are a class of materials with high surface areas and tunable pore sizes. The incorporation of this compound as a building block in these frameworks can lead to materials with precisely controlled porosity and enhanced selectivity for specific applications. The steric hindrance provided by the tert-butyl groups can prevent tight packing of the framework layers, leading to the formation of ultramicroporous structures.

Recent studies on tert-butyl functionalized COFs have demonstrated their potential in gas separation. For instance, a three-dimensional COF enriched with tert-butyl groups, CPOF-12, exhibited a high surface area and a uniform pore size that closely matched the kinetic diameter of sulfur hexafluoride (SF6), leading to exceptional selectivity for SF6 over nitrogen (N2). rsc.orgresearchgate.net

| Framework | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | SF6 Uptake (mmol/g at 298 K, 1 bar) | IAST Selectivity (SF6/N2) |

| CPOF-12 | 1,140 | 0.66 | 0.59 | 2.20 | 149.4 |

This table presents data on a tert-butyl functionalized covalent organic framework, illustrating the potential for creating highly selective porous materials.

Future research will focus on the systematic variation of the linker lengths and geometries in combination with this compound to fine-tune the pore size and chemical environment within the frameworks, targeting the separation of other important gas mixtures.

Expanding Applications in Gas Separation and Adsorption Technologies

Building on the success of tert-butyl functionalized materials in gas separation, future research will aim to expand their applications to a wider range of industrial processes. The incorporation of this compound into polymer membranes is a promising avenue for enhancing their gas separation performance.

For example, aromatic polyimides derived from diamines containing tert-butyl groups have shown excellent properties for gas separation membranes. slideshare.netmdpi.comnih.gov The presence of the bulky groups disrupts polymer chain packing, increasing the fractional free volume and enhancing gas permeability. Copolymers incorporating 3,5-diaminobenzoic acid (a related compound) have demonstrated improved resistance to plasticization, a common issue in gas separation membranes operating at high pressures. slideshare.netmdpi.comnih.gov

Future work will likely involve the synthesis and characterization of a broader range of polymers derived from this compound, targeting separations such as CO2/CH4, O2/N2, and H2/CH4. The combination of experimental studies and molecular modeling will be crucial for understanding the structure-property relationships and designing next-generation membrane materials.

Interdisciplinary Research in Chemical Biology and Molecular Probe Discovery

The unique combination of aromatic, amino, and ester functionalities in this compound makes it an attractive scaffold for the development of molecular probes for chemical biology. researchgate.netplu.mx Molecular probes are essential tools for studying biological processes at the molecular level.

Future research in this area could explore:

Fluorescent Probes: Modification of the this compound core with fluorophores could lead to the development of novel fluorescent probes for sensing specific ions, molecules, or changes in the cellular environment.

Bioconjugation: The amine groups can be readily functionalized for conjugation to biomolecules such as proteins or nucleic acids, enabling the development of targeted probes for imaging or therapeutic applications.

Scaffolds for Drug Discovery: The rigid aromatic core of this compound can serve as a scaffold for the design of small molecule inhibitors of protein-protein interactions or enzyme active sites.

Harnessing Precise Non-Covalent Interactions for Supramolecular Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The functional groups present in this compound, including the amino groups capable of hydrogen bonding and the aromatic ring capable of π-π stacking, make it a valuable component for supramolecular engineering.

Future research will likely investigate the self-assembly of this compound and its derivatives into well-defined supramolecular architectures such as gels, liquid crystals, and discrete molecular assemblies. By carefully tuning the non-covalent interactions through chemical modification, it will be possible to control the structure and function of these materials. Understanding how substituent changes affect intermolecular interactions is key to designing specific supramolecular architectures.

Integration of Advanced Computational Methodologies in Material Design and Functional Prediction

Advanced computational methods are becoming increasingly important in materials science for predicting the properties of new materials and guiding experimental efforts. slideshare.net Molecular dynamics simulations and quantum chemical calculations can provide valuable insights into the structure and behavior of materials at the atomic and molecular level.

For polymers derived from monomers containing tert-butyl groups, molecular dynamics simulations have been used to investigate their structural properties and free volume distribution, which are crucial for gas transport properties. These simulations can help in understanding how the incorporation of bulky groups like tert-butyl influences the polymer matrix and its permeability to different gases.

Future research will see a greater integration of computational modeling in the design of materials based on this compound. This will involve:

High-Throughput Screening: Using computational methods to screen large virtual libraries of potential polymers and frameworks to identify candidates with desired properties for specific applications.

Predictive Modeling: Developing accurate models to predict gas adsorption and transport properties, mechanical strength, and thermal stability of new materials.

Mechanistic Insights: Using simulations to gain a deeper understanding of the mechanisms of gas separation, molecular recognition, and self-assembly processes involving this compound-based materials.

Q & A

What are the key synthetic routes and characterization methods for tert-butyl 3,5-diaminobenzoate derivatives?

Basic Research Question

The synthesis of this compound derivatives involves functionalizing the core structure with valine and N-alkylurea groups. The protocol typically includes:

- Stepwise substitution : Replacing the Cbz group with N-alkylurea chains via N-diisopropylethylamine-catalyzed reactions .

- Solvent optimization : Compounds with poor solubility in chloroform or acetone are synthesized in DMSO-d6 for NMR characterization .

- Structural validation : and NMR confirm alkyl chain integration, urea/ester carbonyl signals (~170 ppm), and aromatic core signals. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas .

How does alkyl chain length (n) influence the gelation properties of this compound-based organogelators?

Intermediate Research Question

Alkyl chain length critically impacts gelation efficiency and thermal stability:

- Short chains (n < 10) : Poor gelation in most solvents due to weak hydrophobic interactions and crystallization tendencies .

- Long chains (n ≥ 10) : Enhanced gelation in aromatic solvents (e.g., toluene), polar solvents (DMSO, DMF), and alcohols. For example, n=20 achieves a minimum gelation concentration (MGC) of 1.8% w/v in benzyl alcohol and a gel-sol transition temperature () of 113°C .

- Mechanistic insight : Longer chains strengthen hydrophobic interactions, suppress crystallization, and promote amorphous self-assembly via hydrogen bonding .

What contradictions exist in solvent compatibility for these organogelators, and how can they be resolved?

Advanced Research Question

Initial studies reported limited gelation in non-aromatic solvents (e.g., alkanes, acetone) , but later work demonstrated expanded compatibility via structural modifications:

- Contradiction : Early derivatives failed in polar solvents, but N-alkylurea-functionalized variants (n=20) gelated DMSO, DMF, and alcohols .

- Resolution : The dual hydrogen-bond donor/acceptor capacity of urea groups, combined with long alkyl chains, enables solvent-polymer matrix compatibility. FT-IR data (3335 cm for N-H stretching) confirm persistent intermolecular hydrogen bonds in both solution and gel states .

- Experimental design : Systematically vary solvent polarity and alkyl chain length while monitoring MGC and (Table 2 in ).

How do molecular aggregation modes differ between solution and gel states?

Advanced Research Question

Aggregation transitions are probed via spectroscopic and thermal methods:

- FT-IR analysis : In o-xylene gels, C=O (1728 cm) and N-H (3335 cm) stretching frequencies remain consistent between solution and gel states, indicating stable hydrogen-bonded networks .

- Thermal analysis : Higher values for long-chain derivatives (e.g., n=20 in benzyl alcohol, ) suggest stronger van der Waals forces and entanglements .

- Microscopy : Polarized optical microscopy (POM) reveals fibrous networks in gels, contrasting with amorphous aggregates in solutions .

What strategies optimize gelation performance for biomedical or material science applications?

Advanced Research Question

Key optimization strategies include:

- Co-solvent systems : Blend solvents (e.g., DMSO-water mixtures) to balance polarity and hydrogen-bonding capacity.

- Hybrid gelators : Incorporate co-gelators (e.g., polymers) to enhance mechanical strength.

- Dynamic light scattering (DLS) : Monitor aggregate size distribution during gelation to tune network porosity .

- Structure-activity relationships (SAR) : Use combinatorial libraries of alkyl chain lengths (n=3–20) to map MGC and trends .

How do this compound derivatives compare to structurally analogous organogelators?

Advanced Research Question

Comparative studies highlight unique advantages:

- vs. Valine-free analogs : The valine moiety improves gelation in aromatic solvents by introducing stereochemical control and secondary interactions .

- vs. Shorter-chain urea derivatives : Long alkyl chains (n=20) reduce MGC by 50% in polar solvents compared to n=10 analogs .

- vs. Cbz-functionalized variants : N-alkylurea groups broaden solvent compatibility beyond aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.